molecular formula C8H9N3O B13110409 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol

5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol

Cat. No.: B13110409
M. Wt: 163.18 g/mol
InChI Key: SOECYEZAJRTTHT-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound that features a fused ring system containing both pyrrole and triazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic methodologies. A notable example is the two-vessel-operated process that utilizes pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield . This method is designed to ensure safety, control impurities, and facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol is unique due to its specific substitution pattern and the presence of both pyrrole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dimethyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-11-7(6(5)2)8(12)9-4-10-11/h3-4H,1-2H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECYEZAJRTTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C1C)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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